molecular formula C11H12N4O2 B1682392 Todralazine CAS No. 14679-73-3

Todralazine

Cat. No.: B1682392
CAS No.: 14679-73-3
M. Wt: 232.24 g/mol
InChI Key: WGZDBVOTUVNQFP-UHFFFAOYSA-N
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Description

Todralazine is an antihypertensive agent belonging to the hydrazinophthalazine group. It is known for its ability to lower blood pressure by acting on both central and peripheral systems. This compound has some central nervous system depressant effects and is used primarily for its cardiovascular benefits .

Scientific Research Applications

Todralazine has a wide range of applications in scientific research:

Mechanism of Action

While the exact mechanism of action for Todralazine is not well documented, it is known to act as a β2AR blocker . This suggests that it might work by blocking the action of certain chemicals that constrict the blood vessels, thereby helping to relax and widen them.

Safety and Hazards

Todralazine is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .

Relevant Papers

  • “Evaluation of antimutagenic effect of this compound in cultured lymphocytes” - This paper discusses the antimutagenic effects of this compound .
  • “this compound protects zebrafish from lethal effects of ionizing radiation: role of hematopoietic cell expansion” - This paper discusses the radioprotective effects of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Todralazine can be synthesized through a series of chemical reactions involving hydrazine and phthalazine derivatives. The typical synthetic route involves the reaction of phthalazine with hydrazine hydrate under controlled conditions to form the hydrazinophthalazine structure .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: It can also be reduced under specific conditions, leading to the formation of different hydrazine derivatives.

    Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed: The major products formed from these reactions include various hydrazine and phthalazine derivatives, which can have different pharmacological properties .

Comparison with Similar Compounds

    Hydralazine: Another antihypertensive agent with a similar mechanism of action but different pharmacokinetic properties.

    Metoprolol: A beta-blocker that also lowers blood pressure but through a different pathway.

    Propranolol: Another beta-blocker with broader applications in treating cardiovascular conditions.

Uniqueness of Todralazine: this compound is unique in its dual action on both central and peripheral systems, providing a comprehensive approach to managing hypertension. Its additional antioxidant properties make it a valuable compound in protecting against oxidative stress and radiation-induced damage .

Properties

IUPAC Name

ethyl N-(phthalazin-1-ylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)15-14-10-9-6-4-3-5-8(9)7-12-13-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZDBVOTUVNQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC1=NN=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045048
Record name Todralazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14679-73-3
Record name Todralazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14679-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Todralazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014679733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Todralazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TODRALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WEN3K83YKD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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